1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-nitro-1H-indazole
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Overview
Description
1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-nitro-1H-indazole is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound features a piperazine ring substituted with a fluorophenyl group and a nitroindazole moiety, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-nitro-1H-indazole typically involves multiple steps:
Formation of the piperazine derivative: The piperazine ring is substituted with a fluorophenyl group through nucleophilic substitution reactions.
Introduction of the indazole moiety: The indazole ring is synthesized separately and then coupled with the piperazine derivative under specific reaction conditions.
Nitration: The final step involves the nitration of the indazole ring to introduce the nitro group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.
Chemical Reactions Analysis
1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-nitro-1H-indazole undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: The fluorophenyl group can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-nitro-1H-indazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-nitro-1H-indazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-nitro-1H-indazole can be compared with other indazole derivatives and piperazine-containing compounds:
Indazole Derivatives: Compounds like 1-(4-nitrophenyl)-1H-indazole and 1-(4-chlorophenyl)-1H-indazole share similar structural features but differ in their biological activities and chemical properties.
Piperazine Derivatives: Compounds such as 1-(4-fluorophenyl)piperazine and 1-(4-chlorophenyl)piperazine have similar piperazine rings but differ in their substituents and resulting activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological and chemical properties.
Properties
Molecular Formula |
C18H18FN5O2 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
1-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-nitroindazole |
InChI |
InChI=1S/C18H18FN5O2/c19-15-1-3-16(4-2-15)22-9-7-21(8-10-22)13-23-18-6-5-17(24(25)26)11-14(18)12-20-23/h1-6,11-12H,7-10,13H2 |
InChI Key |
CCAKXINZMUZYCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CN2C3=C(C=C(C=C3)[N+](=O)[O-])C=N2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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